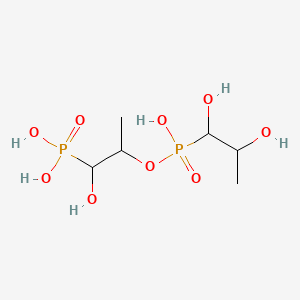![molecular formula C11H18N2O3S B13843569 methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B13843569.png)
methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a compound with the molecular formula C11H18N2O3S and a molecular weight of 258.34 g/mol . Biotin methyl ester is characterized by a bicyclic ring structure with a tetrahydroimidizalone ring fused to an organosulfur-containing tetrahydrothiophane ring, along with a valeric acid side chain . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Biotin methyl ester can be synthesized through several methods. One common method involves the catalytic oxidative carbonylation of diamines using tungsten hexacarbonyl (W(CO)6) as a catalyst . This procedure provides an alternative to the use of phosgene and phosgene derivatives for the formation of the urea moiety. Another method involves the graft co-polymerization of N,N’-methylenebisacrylamide and 2-acrylamido-2-methylpropanesulfonic acid in the presence of biotin methyl ester using photoinitiation with physisorbed benzophenone .
Industrial Production Methods
Industrial production of biotin methyl ester often involves microbial biosynthesis. Advances in synthetic biology have enabled the creation of microbial cell factories that produce biotin and its derivatives, including biotin methyl ester . This method is more environmentally friendly and cost-effective compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Biotin methyl ester undergoes various chemical reactions, including hydrolysis, aminolysis, and oxidation.
Hydrolysis: This reaction involves the splitting of the ester bond with water, catalyzed by either an acid or a base.
Aminolysis: In this reaction, esters react with ammonia or primary/secondary alkyl amines to yield amides.
Oxidation: Biotin methyl ester can undergo oxidative reactions, particularly in the presence of strong oxidizing agents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Aminolysis: Ammonia or primary/secondary alkyl amines.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Biotin and methanol.
Aminolysis: Biotin amides.
Oxidation: Various oxidized derivatives of biotin.
Wissenschaftliche Forschungsanwendungen
Biotin methyl ester has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Utilized in the study of biotin-dependent enzymes and metabolic pathways.
Industry: Employed in the production of biotin supplements and as a component in various biochemical assays.
Wirkmechanismus
Biotin methyl ester exerts its effects primarily through its role as a coenzyme for carboxylase enzymes. These enzymes are involved in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The compound interacts with specific molecular targets, including acetyl-CoA carboxylase, pyruvate carboxylase, and propionyl-CoA carboxylase, facilitating the transfer of carboxyl groups in metabolic reactions .
Vergleich Mit ähnlichen Verbindungen
Biotin methyl ester can be compared with other biotin derivatives, such as:
- Biotin p-nitrophenyl ester
- Diaminobiotin
- 4-aminobenzoic acid
These compounds share similar structural features but differ in their specific functional groups and applications. Biotin methyl ester is unique due to its ester functional group, which imparts distinct chemical reactivity and solubility properties .
Eigenschaften
Molekularformel |
C11H18N2O3S |
|---|---|
Molekulargewicht |
258.34 g/mol |
IUPAC-Name |
methyl 5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C11H18N2O3S/c1-16-9(14)5-3-2-4-8-10-7(6-17-8)12-11(15)13-10/h7-8,10H,2-6H2,1H3,(H2,12,13,15)/t7?,8-,10?/m0/s1 |
InChI-Schlüssel |
BHEWJAXNLVWPSC-ZCUBBSJVSA-N |
Isomerische SMILES |
COC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2 |
Kanonische SMILES |
COC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






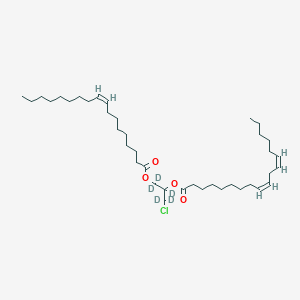
![(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6](/img/structure/B13843504.png)
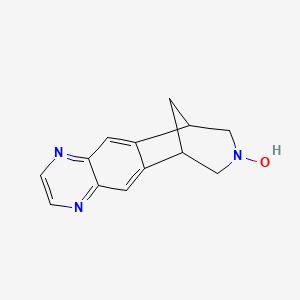

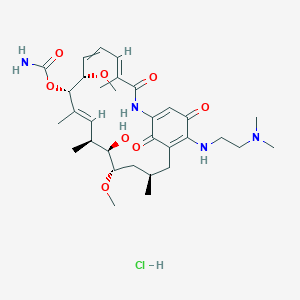
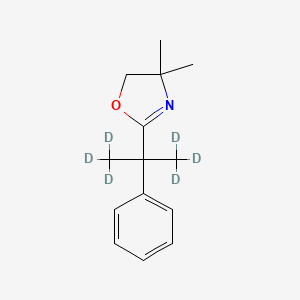
![[R,S]-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 11-methyl-11-(2-hydroxy-2-methyl) Propylamide Methyl Ester](/img/structure/B13843535.png)
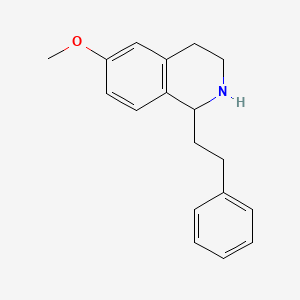
![Tert-butyl 2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate](/img/structure/B13843546.png)
